(1-Benzothiophen-3-ylmethyl)(propyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C12H15NS/c1-2-7-13-8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,13H,2,7-8H2,1H3 |
InChI Key |
DQMRNSRCTLSYPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzothiophen 3 Ylmethyl Propyl Amine
Established Approaches to the Benzothiophene (B83047) Core Synthesis
The benzothiophene scaffold is a prevalent motif in numerous biologically active compounds. Its synthesis has been extensively studied, with two primary strategies dominating the landscape: intramolecular cyclization reactions and transition metal-catalyzed annulation and coupling reactions.
Intramolecular Cyclization Reactions for Benzothiophene Formation
Intramolecular cyclization represents a classical and widely employed method for the construction of the benzothiophene ring system. These reactions typically involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring.
One common approach involves the cyclization of aryl thio-substituted precursors. For instance, the Pummerer reaction of an aryl methyl sulfoxide bearing an ortho-alkenyl group can lead to the formation of a benzothiophene. Another strategy relies on the acid-catalyzed cyclization of arylthioacetic acids or their derivatives. Furthermore, radical-induced cyclization of ortho-alkenylthioanilinium salts provides an alternative route to the benzothiophene core.
| Cyclization Precursor Type | Reagents and Conditions | Key Bond Formation | Reference |
| Aryl Methyl Sulfoxide | Acetic Anhydride (B1165640), Heat | C-C | rsc.org |
| Arylthioacetic Acid | Polyphosphoric Acid, Heat | C-C | rsc.org |
| o-Alkenylthioanilinium Salt | Radical Initiator (e.g., AIBN) | C-S | rsc.org |
These methods offer robust pathways to a variety of substituted benzothiophenes, with the choice of precursor and reaction conditions influencing the final substitution pattern.
Transition Metal-Catalyzed Annulation and Coupling Reactions for Benzothiophenes
In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including benzothiophenes. kfupm.edu.saresearchgate.net These methods often offer high efficiency, functional group tolerance, and regioselectivity.
Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net One such strategy is the annulation of aryl sulfides with alkynes. researchgate.net This approach involves the coupling of an aryl sulfide (B99878) with a suitable alkyne in the presence of a palladium catalyst, leading to the direct formation of the benzothiophene ring. Another powerful method is the intramolecular C-S bond formation from an ortho-haloaryl vinyl sulfide, often catalyzed by palladium or copper.
The Larock indole synthesis, which has been adapted for benzothiophene synthesis, involves the palladium-catalyzed coupling of an ortho-iodoaniline with an alkyne, followed by cyclization. A similar strategy can be envisioned with an ortho-iodothiophenol.
| Reaction Type | Catalyst | Reactants | Key Features | Reference |
| Annulation | Palladium | Aryl Sulfide, Alkyne | Convergent, good functional group tolerance | researchgate.net |
| Intramolecular C-S Coupling | Palladium or Copper | o-Haloaryl Vinyl Sulfide | High efficiency | rsc.org |
| Larock-type Synthesis | Palladium | o-Iodothiophenol, Alkyne | Access to diverse substitution patterns | researchgate.net |
These transition metal-catalyzed methods provide versatile and efficient entries to a wide array of functionalized benzothiophenes, which are crucial intermediates for further elaboration.
Strategies for C-3 Functionalization of Benzothiophene
With the benzothiophene core in hand, the next critical step is the introduction of a functional group at the C-3 position, which serves as a handle for the subsequent attachment of the propyl amine side chain. The C-3 position of benzothiophene is known to be susceptible to electrophilic substitution.
Direct C-H functionalization at the C-3 position has been a significant area of research. researchgate.net For instance, Friedel-Crafts acylation can introduce a carbonyl group, which can then be further manipulated. More recently, metal-free approaches employing benzothiophene S-oxides have been developed for the regioselective C-3 arylation and alkylation. le.ac.uk
Another common strategy involves the lithiation of the C-2 position followed by quenching with an electrophile. However, to achieve C-3 functionalization, a directing group at the C-2 position is often required to direct metallation to the C-3 position.
A practical approach for introducing a one-carbon unit at the C-3 position is the Vilsmeier-Haack reaction, which provides 1-benzothiophene-3-carbaldehyde. This aldehyde is a key intermediate for the synthesis of the target molecule via reductive amination. Alternatively, bromination of 3-methyl-1-benzothiophene can yield 3-(bromomethyl)-1-benzothiophene, another crucial intermediate for the alkylation route.
| Functionalization Method | Reagents | Intermediate Formed | Reference |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 1-Benzothiophene-3-carbaldehyde | researchgate.net |
| Bromination | N-Bromosuccinimide (NBS), Initiator | 3-(Bromomethyl)-1-benzothiophene | researchgate.net |
| Metal-free C-H Alkylation | Benzothiophene S-oxide, Silane | C-3 Alkylated Benzothiophene | le.ac.uk |
Introduction of the Propyl Amine Side Chain
The final stage of the synthesis involves the attachment of the propyl amine side chain to the C-3 position of the benzothiophene core. Two primary strategies are commonly employed for this transformation: reductive amination and alkyl halide-based alkylation.
Reductive Amination Strategies for Amine Formation
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. nih.govorganic-chemistry.orgnih.govmdpi.comtaylorfrancis.com In the context of synthesizing (1-Benzothiophen-3-ylmethyl)(propyl)amine, this would involve the reaction of 1-benzothiophene-3-carbaldehyde with propylamine (B44156) in the presence of a reducing agent.
The reaction proceeds through the initial formation of an imine intermediate from the condensation of the aldehyde and the primary amine. This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent can be critical for achieving high yields and avoiding side reactions.
| Aldehyde | Amine | Reducing Agent | Key Features |
| 1-Benzothiophene-3-carbaldehyde | Propylamine | Sodium Borohydride | Mild, readily available |
| 1-Benzothiophene-3-carbaldehyde | Propylamine | Sodium Cyanoborohydride | Selective for imines over carbonyls |
| 1-Benzothiophene-3-carbaldehyde | Propylamine | Sodium Triacetoxyborohydride | Mild, effective for acid-sensitive substrates |
This one-pot procedure is often high-yielding and avoids the handling of potentially unstable alkylating agents.
Alkyl Halide-Based Alkylation of Amines
An alternative and classical approach to forming the C-N bond is the nucleophilic substitution of an alkyl halide with an amine. For the synthesis of this compound, this would involve the reaction of 3-(chloromethyl)-1-benzothiophene or 3-(bromomethyl)-1-benzothiophene with propylamine.
This Sₙ2 reaction involves the nucleophilic attack of the nitrogen lone pair of propylamine on the electrophilic benzylic carbon of the halomethylbenzothiophene, displacing the halide ion. A base is often added to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.
A potential drawback of this method is the possibility of over-alkylation, where the desired secondary amine product can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To minimize this, an excess of the starting amine (propylamine) is often used.
| Alkyl Halide | Amine | Base | Potential Side Reaction |
| 3-(Chloromethyl)-1-benzothiophene | Propylamine | Triethylamine, K₂CO₃ | Over-alkylation |
| 3-(Bromomethyl)-1-benzothiophene | Propylamine | Diisopropylethylamine | Over-alkylation |
Multi-Component Reaction Pathways to Substituted Amines
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple starting materials. For the synthesis of substituted amines like this compound, several MCRs can be envisioned.
One of the most classic MCRs for amine synthesis is the Strecker reaction, which involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile, which can then be hydrolyzed to an amino acid. nih.gov A variation of this could be adapted for the target molecule. More directly applicable are imine-based MCRs such as the Mannich reaction or the Ugi reaction.
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (or another non-enolizable aldehyde) and a primary or secondary amine. nih.gov A plausible Mannich-type pathway to the target compound could involve 1-benzothiophene as the acidic component, formaldehyde, and propylamine.
A more versatile approach is the Ugi four-component reaction (Ugi-4CR) . The classic Ugi reaction involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. While not directly yielding the target amine, modifications and related three-component versions (Ugi-3CR) can produce α-aminoamides. nih.gov A hypothetical three-component reaction for a precursor to this compound could involve 1-benzothiophene-3-carbaldehyde, propylamine, and a suitable third component, followed by subsequent reduction steps.
The Petasis reaction, another key MCR, involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. nih.gov This highlights the potential to form the C-N bond through various MCR strategies, offering a modular and efficient approach to synthesizing libraries of related compounds.
| Multi-Component Reaction | Reactants | Potential Product Type | Relevance to Target Synthesis |
| Mannich Reaction | 1-Benzothiophene, Formaldehyde, Propylamine | β-Amino carbonyl compound | Forms a C-C and C-N bond in one step. |
| Ugi Reaction (3CR/4CR) | 1-Benzothiophene-3-carbaldehyde, Propylamine, Isocyanide, (Carboxylic Acid) | α-Acylamino carboxamide | Creates a complex precursor requiring further modification. |
| Petasis Reaction | 1-Benzothiophene-3-carbaldehyde, Propylamine, Vinylboronic acid | Allylic amine | Offers an alternative route to functionalized amines. |
Convergent and Linear Synthesis Pathways for this compound
A linear synthesis involves a sequential process where a starting material is converted through a series of step-by-step transformations into the final product. youtube.com A common and straightforward linear approach for synthesizing the target amine is through reductive amination .
Step 1: Condensation of 1-benzothiophene-3-carbaldehyde with propylamine to form an intermediate imine.
Step 2: In-situ reduction of the imine using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield the final secondary amine, this compound.
This method is often performed as a one-pot reaction and is widely used for its reliability and operational simplicity.
For this compound, a convergent approach would involve:
Fragment A Synthesis: Preparation of an electrophilic 1-benzothiophen-3-ylmethyl fragment, such as 3-(chloromethyl)-1-benzothiophene or 3-(bromomethyl)-1-benzothiophene. This can be achieved from 1-benzothiophene-3-methanol.
Fragment B: Propylamine, which is commercially available.
Final Coupling Step: Nucleophilic substitution reaction between the 1-benzothiophen-3-ylmethyl halide (Fragment A) and propylamine (Fragment B) to form the target amine.
| Synthesis Type | Description | Example Pathway for this compound | Advantages | Disadvantages |
| Linear | Reactants are combined sequentially in a step-by-step manner. youtube.com | Reductive amination of 1-benzothiophene-3-carbaldehyde with propylamine. | Operationally simple, often a one-pot procedure. | Overall yield can be low if the number of steps is high. |
| Convergent | Key fragments are synthesized independently and then combined. youtube.com | Reaction of 3-(chloromethyl)-1-benzothiophene with propylamine. | Higher overall yield, allows for parallel synthesis of fragments. | May require more steps to prepare the individual fragments. |
Emerging and Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.
The reduction or elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free, or "neat," reaction conditions can lead to higher reaction rates, easier product isolation, and a significantly reduced environmental footprint.
One such technique is mechanochemical grinding , where mechanical force is used to initiate a chemical reaction in the absence of a solvent. This method has been successfully applied to the synthesis of N-substituted amines from substituted halides and amines with excellent yields, often at room temperature and with short reaction times. rsc.org This approach could be directly applicable to the convergent synthesis of the target compound from 3-(halomethyl)-1-benzothiophene and propylamine.
Other green approaches include using water as a solvent or employing catalyst-free conditions where possible. For instance, catalyst- and additive-free methods for synthesizing N-substituted anilines have been reported, proceeding through an imine condensation–isoaromatization pathway. nih.gov While structurally different, these strategies showcase a trend towards simplifying reaction conditions. Iodine-catalyzed cascade reactions under metal- and solvent-free conditions have also been used to produce benzothiophene derivatives, highlighting the potential for greener synthesis of the core scaffold. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. researchgate.net Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased product yields, and improved reaction selectivity compared to conventional heating methods. mdpi.com
The synthesis of 3-aminobenzo[b]thiophene scaffolds has been significantly expedited using microwave irradiation. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base can be completed much more rapidly under microwave heating. rsc.orgresearchgate.net This demonstrates the utility of microwave assistance in constructing the benzothiophene core itself.
Furthermore, microwave heating has been effectively used in C-N bond formation reactions, such as the N-alkylation of amines with alcohols via a "Borrowing Hydrogen" strategy, which can be performed without a solvent. organic-chemistry.org Microwave-assisted multi-component reactions are also common, combining the efficiency of MCRs with the speed of microwave heating to rapidly generate libraries of complex heterocyclic compounds. mdpi.combeilstein-journals.org The reductive amination or nucleophilic substitution pathways to this compound could likely be enhanced by microwave irradiation, leading to shorter reaction times and potentially higher yields.
| Green Approach | Description | Potential Application | Key Advantages |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemical grinding or neat conditions. rsc.orgrsc.org | Convergent synthesis via reaction of a benzothiophene halide with propylamine. | Reduced waste, simplified workup, lower environmental impact. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Reductive amination, nucleophilic substitution, or multi-component reactions. | Drastically reduced reaction times, often higher yields and purity. mdpi.com |
Reaction Mechanisms and Kinetics in 1 Benzothiophen 3 Ylmethyl Propyl Amine Chemistry
Mechanistic Investigations of Benzothiophene (B83047) Ring Closure Reactions
The formation of the benzothiophene skeleton, the core of (1-Benzothiophen-3-ylmethyl)(propyl)amine, can be achieved through various synthetic strategies, most notably via intramolecular cyclization reactions. Mechanistic studies have focused on electrophilic cyclizations and Friedel-Crafts-type reactions.
One prevalent mechanism is the electrophilic cyclization of o-alkynylthioanisoles . This pathway involves the attack of the alkyne's π-bond on an electrophile (E⁺), such as iodine (I₂). The reaction is initiated by the interaction of the alkyne with the electrophile, leading to the formation of a cyclic vinyl cation or a bridged intermediate. The sulfur atom then acts as an internal nucleophile, attacking the intermediate to form a five-membered ring. Subsequent elimination or rearrangement yields the substituted benzothiophene. A proposed mechanism using a sulfur electrophile involves the initial attack of the alkyne on the electrophilic sulfur, forming a three-membered sulfonium (B1226848) ring intermediate. This is followed by an intramolecular nucleophilic attack that opens the ring and leads to cyclization. The final step is often a demethylation by a nucleophile to yield the 3-substituted benzothiophene product. nih.govnih.gov
Another significant pathway is the intramolecular Friedel-Crafts reaction . google.comrsc.org In a typical sequence leading to a structure that can be functionalized at the C3 position, an α-(arylthio)ketone undergoes cyclization under acidic conditions. For instance, the treatment of an α-(phenylthio)acetone derivative with a strong acid like polyphosphoric acid (PPA) promotes an intramolecular electrophilic aromatic substitution. The enol or enolate of the ketone acts as the nucleophile, attacking the electron-rich benzene (B151609) ring. Subsequent dehydration leads to the formation of the thiophene (B33073) ring fused to the benzene ring. acs.org The acylation variant of this reaction, used to form cyclic ketones, has been studied kinetically, providing insight into the energetics of forming large rings fused to aromatic systems. acs.org
The choice of precursor and catalyst dictates the regioselectivity of the final product, which is crucial for ensuring the correct substitution pattern required for the synthesis of this compound.
Detailed Examination of Reductive Amination Mechanisms
Reductive amination is a cornerstone method for synthesizing amines and represents a highly efficient pathway to this compound from 1-benzothiophene-3-carbaldehyde and propylamine (B44156). This one-pot reaction proceeds through two principal stages: the formation of an imine followed by its reduction. nih.govmasterorganicchemistry.com
Stage 1: Imine Formation The reaction is typically catalyzed by a mild acid and begins with the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbonyl carbon of the aldehyde. libretexts.orglibretexts.orgopenstax.org This addition forms a tetrahedral intermediate known as a carbinolamine. unizin.org The carbinolamine is often unstable and undergoes subsequent acid-catalyzed dehydration. A proton transfer from nitrogen to oxygen is followed by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). pressbooks.pub The elimination of water generates a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine (a Schiff base). openstax.org
Stage 2: Imine Reduction The second stage involves the reduction of the C=N double bond of the imine or the corresponding iminium ion. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are frequently used because they are selective for the protonated iminium ion over the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net The reduction occurs via the transfer of a hydride ion (H⁻) from the borohydride (B1222165) reagent to the electrophilic carbon of the iminium ion. This step is irreversible and results in the formation of the final secondary amine. organic-chemistry.org
Interactive Data Table: Key Steps in Reductive Amination
Mechanistic Aspects of Amine Alkylation and Polyalkylation
An alternative route to this compound is the direct alkylation of propylamine with a suitable electrophile, such as 3-(chloromethyl)-1-benzothiophene. This reaction proceeds via a nucleophilic aliphatic substitution (Sₙ2) mechanism. wikipedia.org
The primary amine (propylamine), with its lone pair of electrons on the nitrogen atom, acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-(chloromethyl)-1-benzothiophene. This attack occurs in a single concerted step, displacing the chloride leaving group and forming a new carbon-nitrogen bond. This initial reaction produces a secondary ammonium (B1175870) salt. A base, which can be another molecule of propylamine, then deprotonates the ammonium salt to yield the neutral secondary amine product, this compound. libretexts.org
A significant challenge in this method is polyalkylation or overalkylation . acsgcipr.orgmasterorganicchemistry.com The secondary amine product is generally more nucleophilic than the starting primary amine due to the electron-donating effect of the alkyl groups. masterorganicchemistry.com Consequently, the desired product can compete with the starting amine for the remaining alkyl halide, leading to the formation of a tertiary amine, ((1-Benzothiophen-3-ylmethyl)₂propylamine), and subsequently, a quaternary ammonium salt. This "runaway train" of sequential alkylations results in a mixture of products that can be difficult to separate, reducing the yield of the desired secondary amine. masterorganicchemistry.com
Reaction Sequence of Amine Alkylation:
First Alkylation (Desired Reaction): C₃H₇NH₂ + (C₈H₅S)CH₂Cl → [C₃H₇NH₂(CH₂C₈H₅S)]⁺Cl⁻
Deprotonation: [C₃H₇NH₂(CH₂C₈H₅S)]⁺Cl⁻ + C₃H₇NH₂ ⇌ (C₃H₇)NH(CH₂C₈H₅S) + [C₃H₇NH₃]⁺Cl⁻
Second Alkylation (Overalkylation): (C₃H₇)NH(CH₂C₈H₅S) + (C₈H₅S)CH₂Cl → [(C₃H₇)N(CH₂C₈H₅S)₂]⁺Cl⁻
To mitigate this, reaction conditions such as using a large excess of the starting amine or employing specialized methods like the Gabriel synthesis or reductive amination are often preferred for the controlled synthesis of primary or secondary amines. masterorganicchemistry.comnih.gov
Studies on Nucleophilic Addition and Elimination Pathways Involving Amine Functionality
The amine functionality in this compound can participate in various nucleophilic addition and elimination reactions.
Nucleophilic Addition: As a secondary amine, the compound can undergo nucleophilic addition to carbonyl compounds like aldehydes and ketones. The mechanism is analogous to the initial steps of reductive amination but leads to the formation of an enamine if the amine is secondary. libretexts.orglibretexts.org The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a zwitterionic intermediate, which then undergoes a proton transfer to yield a carbinolamine. Acid-catalyzed dehydration of the carbinolamine generates an iminium ion. Since the nitrogen in this iminium ion has no protons, a proton is removed from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine product. libretexts.org
Elimination Pathways (Hofmann Elimination): While the amine itself is a poor leaving group, it can be converted into a good leaving group to facilitate elimination reactions. The classic example is the Hofmann elimination . byjus.comlibretexts.orgallen.in This process involves the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. ucalgary.cawikipedia.org Treatment with silver oxide and water replaces the iodide with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide.
Upon heating, this salt undergoes an E2 elimination reaction. The hydroxide ion acts as a base, abstracting a β-hydrogen (a hydrogen on the carbon adjacent to the C-N bond). This induces the cleavage of the C-N bond, with the neutral tertiary amine acting as the leaving group, to form an alkene. libretexts.org Due to the steric bulk of the trialkylamine leaving group, the base preferentially abstracts a proton from the least sterically hindered β-carbon. This regioselectivity, known as the Hofmann rule , leads to the formation of the least substituted alkene as the major product. byjus.comwikipedia.org
Kinetic Studies of Key Transformation Steps
Benzothiophene Ring Closure: Kinetic analysis of intramolecular Friedel-Crafts acylation has been performed for ω-(thienyl-2)alkanoic acids to form large-ring ketones. These studies provide effective molarity (EM) values, which are a measure of the efficiency of intramolecular versus analogous intermolecular reactions. The data show a strong dependence on the length of the connecting chain, reflecting the ring strain in the transition state. acs.org For example, the rate constants for the cyclization of ω-(benzothienyl-2)alkanoic acids have been measured, offering a model for the energetics of C-C bond formation in these heterocyclic systems. acs.orgacs.org
Interactive Data Table: Kinetic Data for Intramolecular Acylation of ω-(Thienyl-2)alkanoic Acids
Data adapted from a study on related thiophene compounds, illustrating the effect of ring size on cyclization kinetics. acs.org
Amine Alkylation: Kinetic studies on the alkylation of amines, such as the reaction of tertiary amines with benzyl (B1604629) chloride (a benzylic halide similar to 3-(chloromethyl)-1-benzothiophene), have been conducted to determine reaction rates and Arrhenius parameters. magritek.com Mechanistic investigations of Rh(I)-catalyzed direct alkylation of benzylic amines revealed that the reaction proceeds through imine intermediates. A primary kinetic isotope effect (KIE) of 4.3 was observed at the benzylic C-H position, indicating that C-H bond cleavage is involved in the rate-determining step of the imine formation that precedes alkylation. nih.govnih.govtuwien.at
Computational and Theoretical Studies of 1 Benzothiophen 3 Ylmethyl Propyl Amine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like (1-Benzothiophen-3-ylmethyl)(propyl)amine, DFT calculations would be instrumental in determining its three-dimensional structure and understanding its electronic characteristics.
These calculations would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The output would provide a detailed picture of the molecule's geometry, including bond lengths, bond angles, and dihedral angles, as well as its electronic properties such as charge distribution and dipole moment.
The conformational landscape of a flexible molecule like this compound is crucial for understanding its chemical behavior. A ground state conformational analysis would be performed to identify the most stable arrangement of the atoms in space. This process typically involves a systematic search of the potential energy surface by rotating the single bonds within the molecule.
For each generated conformer, a geometry optimization would be carried out using DFT to find the local energy minimum. The energies of all optimized conformers would then be compared to identify the global minimum, which represents the most stable ground state conformation. The relative energies of other low-energy conformers would also be calculated to understand their population distribution at a given temperature.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would provide insights into the regions of the molecule that are most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap would suggest higher reactivity.
Computational Modeling of Reaction Transition States and Pathways
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules.
These calculations would involve locating the transition state structures and verifying them by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The activation energy for the reaction can then be calculated as the energy difference between the transition state and the reactants. This information is vital for understanding the kinetics and feasibility of a chemical process.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, these methods could be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
For instance, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, play a crucial role in determining the structure and properties of molecules and their assemblies. Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize these weak interactions in three-dimensional space.
An NCI analysis of this compound would involve calculating the electron density and its derivatives. The results are typically represented as isosurfaces, where different colors indicate the type and strength of the interaction (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes). This analysis would provide a deeper understanding of the intramolecular and intermolecular forces that govern the behavior of this compound.
Derivatization Strategies and Structural Modifications of 1 Benzothiophen 3 Ylmethyl Propyl Amine
Functionalization of the Benzothiophene (B83047) Moiety
The benzothiophene ring system is a versatile scaffold that can undergo various chemical transformations, enabling the introduction of a wide range of substituents.
Regioselective Electrophilic Substitution at the Benzothiophene Nucleus
The benzothiophene system is aromatic and undergoes electrophilic substitution reactions. chemicalbook.com The position of substitution is influenced by the electron distribution in the bicyclic ring. Generally, electrophilic attack is favored at the 3-position of the benzothiophene nucleus due to the higher electron density at this position. chemicalbook.com However, if the 3-position is already substituted, as in the parent compound, electrophilic substitution can be directed to other positions, primarily the 2-position. The outcome of these reactions can be highly dependent on the nature of the electrophile and the reaction conditions. researchgate.net
Common electrophilic substitution reactions applicable to the benzothiophene core include nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions is a key consideration in the synthesis of specifically substituted derivatives. For instance, lowering the reaction temperature has been shown to increase the regioselectivity of nitration and acetylation on related benzothiophene systems. researchgate.net
Table 1: Examples of Regioselective Electrophilic Substitution on Benzothiophene Derivatives
| Reaction | Reagents and Conditions | Major Product(s) | Reference |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro and 4-Nitro derivatives | researchgate.net |
| Acetylation | Acetyl chloride/AlCl₃ | 2-Acetyl and 4-Acetyl derivatives | researchgate.net |
| Halogenation | I₂, NBS, NCS | 3-Halogenated derivatives | organic-chemistry.org |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide
Palladium-Catalyzed Cross-Coupling Reactions on Benzothiophene Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, including benzothiophene. numberanalytics.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To perform these reactions on (1-Benzothiophen-3-ylmethyl)(propyl)amine, prior halogenation of the benzothiophene ring is typically required to introduce a suitable handle for coupling.
Various palladium-catalyzed cross-coupling reactions can be employed, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-benzothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents. Optimized syntheses for cyclopropylthiophenes have been developed using Suzuki-Miyaura cross-coupling. nih.gov
Heck Coupling: This reaction couples a halo-benzothiophene with an alkene to form a substituted alkene derivative. Palladium-catalyzed oxidative Heck reactions of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates have been reported to show high C2 selectivity. acs.org
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling a halo-benzothiophene with a terminal alkyne. A palladium(II)-catalyzed Sonogashira type cross-coupling has been developed for the synthesis of 2-substituted benzo[b]thiophenes. rsc.org
C-H Activation/Arylation: More recent developments include the direct arylation of the benzothiophene C-H bonds, which avoids the need for pre-functionalization. A palladium-catalyzed method for oxidative C-H/C-H cross-coupling between benzothiazoles and thiophenes has been developed. rsc.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Benzothiophene Scaffolds
| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | Halo-benzothiophene, Boronic acid/ester | Pd(OAc)₂, SPhos | Aryl/vinyl-benzothiophene | nih.gov |
| Heck | Halo-benzothiophene, Alkene | Pd(OAc)₂, AgOPiv, PivOH | Alkenyl-benzothiophene | acs.org |
| Sonogashira | Halo-benzothiophene, Terminal alkyne | Pd(OAc)₂ | Alkynyl-benzothiophene | rsc.org |
| C-H Arylation | Benzothiophene, Arylboronic acid | Pd(OAc)₂ | C2-Aryl-benzothiophene | acs.org |
Transformations of the Propyl Amine Side Chain
The secondary amine in the propyl amine side chain of this compound is a key functional group that can undergo a variety of chemical transformations.
Acylation and Sulfonylation of the Amine Nitrogen
The nitrogen atom of the secondary amine is nucleophilic and can readily react with acylating and sulfonylating agents.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives (amides). This transformation can be useful for introducing a variety of functional groups and modifying the electronic properties of the amine.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, yields sulfonamides. libretexts.org The synthesis of sulfonamides is a common strategy in medicinal chemistry. cbijournal.com A variety of catalysts, including indium and ytterbium(III) trifluoromethanesulfonate, can be used to facilitate these reactions. organic-chemistry.org An electrochemical method for the oxidative coupling of amines and thiols to form sulfonamides has also been developed. acs.org
Table 3: Acylation and Sulfonylation of Secondary Amines
| Reaction | Reagent | Product Functional Group |
| Acylation | Acyl chloride (R-COCl) | N-Acyl (Amide) |
| Acylation | Acid anhydride (B1165640) ((R-CO)₂O) | N-Acyl (Amide) |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N-Sulfonyl (Sulfonamide) |
Secondary and Tertiary Amine Formation via Further Alkylation
The secondary amine can be further alkylated to form a tertiary amine. libretexts.org This is typically achieved by reacting the amine with an alkyl halide. researchgate.net The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation, leading to the formation of a quaternary ammonium (B1175870) salt. researchgate.netwikipedia.org Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base, is often necessary to selectively obtain the desired tertiary amine. The use of Hünig's base (N,N-diisopropylethylamine) has been reported as an effective method for the direct N-alkylation of secondary amines with alkyl halides, minimizing the formation of quaternary salts. researchgate.net
Formation of Imines and Related Derivatives
While primary amines react with aldehydes and ketones to form imines (Schiff bases), secondary amines react differently. masterorganicchemistry.com The reaction of a secondary amine, such as this compound, with an aldehyde or ketone will not directly lead to a stable imine due to the absence of a second proton on the nitrogen atom. libretexts.org Instead, the initial adduct, a carbinolamine, is formed. This intermediate cannot eliminate water to form a C=N double bond. Instead, it can lead to the formation of an iminium ion, which is a positively charged species with a C=N double bond. chemistrysteps.com If there is an alpha-hydrogen on the carbonyl-derived portion of the molecule, the iminium ion can be deprotonated to form an enamine. libretexts.org
Design Principles for Analogues based on Benzothiophene-Amine Scaffolds
The benzothiophene core, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, represents a significant scaffold in medicinal chemistry. rsc.orgijpsjournal.com Its structural versatility and broad range of biological activities make it an attractive starting point for drug discovery. ijpsjournal.com When combined with an amine function, typically via a linker, the resulting benzothiophene-amine scaffold offers multiple vectors for chemical modification to optimize pharmacological properties. The design of analogues based on this framework is guided by established structure-activity relationship (SAR) principles aimed at enhancing potency, selectivity, and metabolic stability.
Core Scaffold Modifications
The benzothiophene nucleus itself is a primary target for modification. The position and nature of substituents on the benzene portion of the ring system can dramatically influence biological activity. Quantitative structure-activity relationship (QSAR) analyses have revealed that steric and electrostatic interactions, as well as electro-topological parameters, are key determinants of the efficacy of benzothiophene-based compounds. ijpsjournal.com
For instance, in the development of antimicrobial agents, specific substitutions on the benzothiophene ring have been shown to be critical. Studies on benzothiophene-2-carboxamide derivatives identified that certain structural features were responsible for their in vitro activity against various microbial strains. researchgate.net Similarly, research into inhibitors of Mycobacterium smegmatis highlighted the importance of the amine's position on the benzofused heterocycle, with 5-aminobenzothiophene and 6-aminobenzothiophene emerging as potent inhibitors. nih.gov This suggests that the placement of substituents on the benzene ring directly impacts the molecule's interaction with its biological target.
Bioisosteric replacement of the benzothiophene scaffold is another key design strategy. Substituting the sulfur atom with oxygen to create a benzofuran (B130515) scaffold, or removing the benzene ring to yield a simple thiophene, can significantly alter the compound's properties. In one study on Nampt inhibitors, replacing the benzofuran scaffold with benzothiophene led to a notable reduction in inhibitory action, demonstrating the critical role of the heteroatom in the bicyclic system. rsc.org
Linker and Amine Group Derivatization
The linker connecting the benzothiophene core to the amine group is another crucial element in the design of analogues. SAR studies have indicated that the inclusion of an amino methylene (B1212753) linker between the benzothiophene core and a "tail group" (the amine) can substantially affect both enzymatic and cellular activity. rsc.org The length, rigidity, and chemical nature of this linker can be modified to orient the amine substituent optimally within the target's binding pocket.
The amine group itself offers a wide scope for derivatization. In the parent compound, this compound, the propyl group can be replaced with a variety of alkyl or aryl substituents. These modifications can influence the compound's lipophilicity, basicity, and steric profile, all of which are critical for target binding and pharmacokinetic properties. For example, in the development of serotonin (B10506) transporter (SERT) inhibitors based on a different (isobenzofuran) but structurally related scaffold, modifications to the terminal amine group were generally well-tolerated and allowed for the introduction of diverse heterocyclic and aromatic ring systems to probe for additional binding interactions. nih.gov
The synthesis of various 1,3-diketones, flavones, pyrazoles, and carboxamides from a benzo[b]thiophene carboxylic acid precursor demonstrates the chemical tractability of modifying the group attached to the core ring system to generate diverse libraries of compounds for screening. ijpsjournal.com
Summary of Structure-Activity Relationships
The design of novel analogues based on the benzothiophene-amine scaffold is a multifactorial process. The key principles involve systematic modification of the core, the linker, and the amine substituent to probe the chemical space around the pharmacophore. The following table summarizes key research findings that guide these design strategies.
| Scaffold/Derivative Class | Modification Strategy | Biological Target/Activity | Key Design Principle | Reference |
|---|---|---|---|---|
| Aminobenzothiophenes | Varying the position of the amine group on the benzothiophene ring. | Antimycobacterial (M. smegmatis) | The position of the amine substituent is critical; 5-amino and 6-amino derivatives showed the highest potency. | nih.gov |
| Benzothiophene vs. Benzofuran | Isosteric replacement of sulfur with oxygen in the core scaffold. | Nampt Inhibition | The benzothiophene scaffold resulted in significantly lower activity compared to the benzofuran equivalent, highlighting the importance of the core heteroatom. | rsc.org |
| General Benzothiophene Derivatives | Introduction of an amino methylene linker between the core and a tail group. | General Enzymatic and Cellular Activity | The presence and nature of the linker significantly modulate the structure-activity relationship. | rsc.org |
| Benzothiophene-based compounds | General substitutions on the core ring. | Anticancer | Steric and electrostatic parameters, along with Polar Surface Area, are pivotal in dictating anticancer efficacy. | ijpsjournal.com |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | Substitution on the 2-phenyl ring. | COX-2 Inhibition | Specific substitutions on the phenyl ring appended to the thiophene core can confer high potency and selectivity for COX-2. | nih.gov |
Based on a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound is not publicly available. Detailed research findings required to populate the requested sections on NMR, Mass Spectrometry, IR/Raman Spectroscopy, and X-ray Crystallography could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection. An article written without this foundational data would not meet the requirements for detailed, informative, and accurate scientific content.
Future Research Directions and Unexplored Avenues in 1 Benzothiophen 3 Ylmethyl Propyl Amine Chemistry
Development of Stereoselective and Asymmetric Synthetic Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. While the synthesis of racemic (1-Benzothiophen-3-ylmethyl)(propyl)amine can be achieved, the development of stereoselective and asymmetric routes to obtain enantiomerically pure forms represents a significant and valuable challenge. Future research in this area will likely concentrate on several key strategies.
One promising approach involves the use of chiral catalysts or auxiliaries. Drawing inspiration from the asymmetric synthesis of other amine-containing compounds, researchers could explore the use of chiral N-sulfinylimines, derived from the condensation of aldehydes with Ellman's chiral sulfinamide, as key intermediates. researchgate.net The subsequent nucleophilic addition of a suitable organometallic reagent would allow for the diastereoselective formation of the desired amine. researchgate.net
Another avenue involves the asymmetric reduction of a corresponding imine precursor. This could be achieved using chiral reducing agents, such as those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). nih.gov The development of catalysts specifically tailored for the benzothiophene-containing substrate will be crucial for achieving high enantiomeric excess.
The table below outlines potential asymmetric synthesis strategies that could be explored for producing chiral this compound.
| Synthesis Strategy | Description | Potential Advantages | Key Research Challenge |
| Chiral Auxiliary | Use of a recoverable chiral group (e.g., Ellman's sulfinamide) to direct stereoselective bond formation. researchgate.net | Well-established methodology, high diastereoselectivity often achievable. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. |
| Asymmetric Catalysis | Employment of a chiral catalyst (e.g., metal-based or organocatalyst) for the enantioselective reduction of an imine or a related prochiral substrate. mdpi.com | High catalytic turnover, atom economy. | Catalyst design and optimization for the specific substrate to achieve high enantioselectivity. |
| Enzymatic Resolution | Use of enzymes (e.g., lipases, proteases) to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. | High enantioselectivity, mild reaction conditions. | Identification of a suitable enzyme, potential for low yield of the desired enantiomer (max 50% theoretical). |
Investigation of Novel Catalytic Systems for Efficient Synthesis
Transition metal catalysis has been instrumental in the synthesis of benzothiophene (B83047) derivatives. nih.gov Palladium, copper, and gold catalysts have been widely used for cyclization and cross-coupling reactions. nih.govnumberanalytics.comorganic-chemistry.org A key future direction will be the development of more active and selective catalysts that can operate under milder conditions. For instance, exploring novel ligand designs for palladium catalysts could lead to improved efficiency in C-H activation or cross-coupling steps involved in the synthesis. organic-chemistry.org
Furthermore, metal-free catalytic systems are gaining traction as environmentally benign alternatives. beilstein-journals.org Organocatalysis and iodine-catalyzed cascade reactions present promising avenues for the synthesis of the benzothiophene scaffold. organic-chemistry.orgbeilstein-journals.org Research into new organocatalysts that can promote the key bond-forming reactions for constructing this compound could lead to more cost-effective and sustainable synthetic routes.
The following table summarizes potential areas of investigation for novel catalytic systems.
| Catalyst Type | Research Focus | Potential Impact |
| Transition Metal Catalysts | Development of novel ligands for Pd, Cu, and Au to enhance activity and selectivity. nih.govnumberanalytics.comorganic-chemistry.org | Higher yields, milder reaction conditions, broader substrate scope. |
| Organocatalysts | Design of new metal-free catalysts for cyclization and functionalization steps. beilstein-journals.org | Reduced metal contamination, lower cost, improved sustainability. |
| Photoredox Catalysis | Application of visible-light-mediated catalysis for C-H functionalization or C-N bond formation. numberanalytics.com | Access to novel reaction pathways, mild reaction conditions. |
| Nanocatalysts | Use of catalytically active nanoparticles for improved reactivity and recyclability. | Enhanced catalyst stability and reusability, potential for flow chemistry applications. |
Application of Machine Learning in Retrosynthesis and Reaction Prediction
Beyond retrosynthesis, ML models can also predict the outcomes of chemical reactions, including yields and potential side products. chemrxiv.org By inputting potential reactants and conditions, these models can help chemists prioritize experiments and avoid unpromising reaction pathways, thereby saving time and resources. For the synthesis of this specific benzothiophene derivative, ML could be used to optimize reaction conditions for novel catalytic systems or to predict the success of a proposed stereoselective route. chemrxiv.org
| Machine Learning Application | Description | Future Potential for this compound |
| Retrosynthesis Prediction | AI algorithms propose synthetic pathways by working backward from the target molecule. chemrxiv.orgnih.gov | Discovery of novel, more efficient synthetic routes; identification of readily available starting materials. |
| Reaction Outcome Prediction | ML models predict the yield and products of a reaction based on reactants and conditions. chemrxiv.org | Optimization of reaction conditions without extensive experimentation; prediction of feasibility for untested catalytic systems. |
| Catalyst Design | ML can be used to identify promising new catalyst structures for specific transformations. | In-silico screening of potential catalysts for asymmetric synthesis or for improving the efficiency of benzothiophene ring formation. |
Exploration of Advanced Flow Chemistry Techniques for Scalable Synthesis
For the eventual translation of this compound from a laboratory curiosity to a potentially valuable compound, scalable synthesis is essential. Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing for large-scale production. lianhe-aigen.comwiley-vch.de
The key benefits of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, especially when dealing with hazardous reagents or exothermic reactions. almacgroup.comuc.pt For the synthesis of this compound, flow chemistry could be employed to improve the efficiency and safety of key steps, such as nitration, hydrogenation, or cyclization reactions. almacgroup.com
Future research will likely focus on developing multi-step, telescoped flow processes where intermediates are generated and consumed in a continuous sequence without isolation. nih.gov This approach minimizes waste and purification steps, leading to a more efficient and sustainable manufacturing process. uc.pt The integration of in-line purification and real-time analytical techniques (Process Analytical Technology, PAT) within the flow setup will be crucial for ensuring consistent product quality and enabling process optimization. almacgroup.com
| Flow Chemistry Technique | Description | Application in Scalable Synthesis |
| Telescoped Reactions | Multiple reaction steps are performed sequentially in a continuous flow without isolating intermediates. nih.gov | Increased overall yield, reduced waste, and shorter production times. |
| High-Temperature/Pressure Reactions | Flow reactors allow for safe operation at conditions inaccessible in batch, often accelerating slow reactions. springerprofessional.de | Drastic reduction in reaction times for thermally demanding steps. |
| Gas-Liquid Reactions | The high surface-to-volume ratio in flow reactors enhances the efficiency of reactions involving gases (e.g., hydrogenation). almacgroup.com | Improved efficiency and safety for catalytic hydrogenation steps. |
| In-line Purification | Integration of purification modules (e.g., liquid-liquid extraction, chromatography) directly into the flow stream. almacgroup.com | Streamlined process with reduced need for manual workup and purification. |
Q & A
Q. What are the optimal synthetic routes for (1-Benzothiophen-3-ylmethyl)(propyl)amine, and how can purity be verified?
- Methodological Answer : The compound can be synthesized via reductive amination between 1-benzothiophen-3-ylmethyl ketone and propylamine using sodium cyanoborohydride in methanol under acidic conditions . Alternatively, nucleophilic substitution of a benzothiophene-derived alkyl halide with propylamine in the presence of a base (e.g., K₂CO₃) is feasible. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃ solvent) to confirm the absence of unreacted precursors or byproducts. Mass spectrometry (ESI-MS) should validate the molecular ion peak [M+H⁺] at m/z 220.3 .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
Q. What in vitro assays are recommended for preliminary assessment of this compound's neuropharmacological potential?
- Methodological Answer : Conduct radioligand binding assays against dopamine D2 or serotonin receptors (e.g., [³H]spiperone competition assays) to evaluate affinity . Pair with functional assays (e.g., cAMP inhibition for GPCR activity) and cytotoxicity screening (MTT assay in HEK-293 cells) to establish therapeutic index .
Advanced Research Questions
Q. How does the secondary amine configuration influence the compound's interaction with biological targets like σ receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model the amine's spatial orientation within σ receptor binding pockets (PDB: 6DK1). Compare binding energies with primary/tertiary amine analogs. Validate predictions via site-directed mutagenesis (e.g., mutating Lysine residues in the receptor's amine-binding domain) .
Q. What strategies can be employed to analyze and resolve metamerism in structurally similar amine derivatives?
- Methodological Answer : Metameric isomers (e.g., propyl vs. isopropyl substituents) can be distinguished via 2D NMR (HSQC, NOESY) to identify through-space couplings . Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while X-ray crystallography provides definitive stereochemical assignments .
Q. How can amine-functionalized derivatives of this compound be optimized for CO₂ capture applications in porous silica materials?
- Methodological Answer : Graft the amine onto mesoporous silica (e.g., SBA-15) via post-synthetic modification using (3-aminopropyl)triethoxysilane (APTES). Optimize amine loading (TGA analysis) and measure CO₂ adsorption capacity via thermogravimetric analysis (TGA) under dry (0.5 mol CO₂/mol amine) and humid (1.0 mol CO₂/mol amine) conditions .
Q. How can computational chemistry methods predict the compound's reactivity and stability under various experimental conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compute frontier molecular orbitals (HOMO-LUMO gap) and predict oxidation susceptibility. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) assess hydrolytic stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
